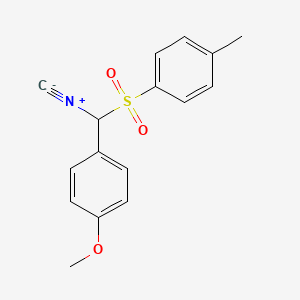

α-甲苯磺酰基-(4-甲氧基苄基)异氰化物

描述

A-Tosyl-(4-methoxybenzyl) isocyanide (TMB-CN) is a well-known chemical compound used in various laboratory experiments. It is a colorless liquid with a pungent odor and is soluble in organic solvents. TMB-CN is a versatile reagent and has been used in a wide variety of synthetic organic chemistry, biochemistry, and medicinal chemistry applications. It is also used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other compounds of industrial and academic interest.

科学研究应用

Synthesis of Oxazolones

a-Tosyl-(4-methoxybenzyl) isocyanide: is utilized in the synthesis of oxazolones, which are significant in medicinal chemistry. A novel copper-catalyzed reaction with benzyl alcohols has been developed, using tert-butyl hydroperoxide (TBHP) for the in-situ oxidation of benzyl alcohol to benzaldehyde. This process leads to the efficient construction of 4-(tert-butylperoxy)-5-aryloxazol-2(3H)-ones and 5-Aryloxazol-2(5H)-ones from readily available materials .

Medicinal Chemistry

The compound plays a role in medicinal chemistry, particularly as a building block in the synthesis of complex molecular structures. It’s involved in multi-component reactions (MCRs) that are pivotal for creating amino acids, peptides, and diverse sets of heterocyclic species such as oxazoles and imidazoles . These compounds have vast significance in drug development, including marketed drugs like furazolidone and linezolid .

Biological Activity Studies

Isocyanides, including a-Tosyl-(4-methoxybenzyl) isocyanide , exhibit a range of biological activities. They have been studied for their antibacterial, antifungal, antimalarial, antiviral, and antitumoral properties. The isocyanide functional group is considered a valuable pharmacophore due to its metal coordinating capabilities, which can be leveraged in drug discovery .

Coordination Chemistry

In coordination chemistry, a-Tosyl-(4-methoxybenzyl) isocyanide serves as a ligand due to its ability to coordinate with metals. This property is exploited in various technical applications, where the compound’s coordination with metals can lead to the formation of complex structures with potential industrial applications .

Hydrolytic Stability Research

The compound’s stability under various conditions is a subject of research. Studies have evaluated the hydrolytic stability of related isocyanides, which is crucial for understanding their behavior in different environments and their suitability for various applications .

属性

IUPAC Name |

1-[isocyano-(4-methoxyphenyl)methyl]sulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-12-4-10-15(11-5-12)21(18,19)16(17-2)13-6-8-14(20-3)9-7-13/h4-11,16H,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJRGVGFTZWYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)OC)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401182126 | |

| Record name | 1-[[Isocyano(4-methoxyphenyl)methyl]sulfonyl]-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

a-Tosyl-(4-methoxybenzyl) isocyanide | |

CAS RN |

263389-54-4 | |

| Record name | 1-[[Isocyano(4-methoxyphenyl)methyl]sulfonyl]-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263389-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[[Isocyano(4-methoxyphenyl)methyl]sulfonyl]-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)